5-Bromo-2-ethoxy-3-methoxybenzaldehyde
CAS No.:
Cat. No.: VC18798937
Molecular Formula: C10H11BrO3
Molecular Weight: 259.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11BrO3 |
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Molecular Weight | 259.10 g/mol |
IUPAC Name | 5-bromo-2-ethoxy-3-methoxybenzaldehyde |
Standard InChI | InChI=1S/C10H11BrO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 |
Standard InChI Key | JZUWJQJBYIZEFU-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=C(C=C1OC)Br)C=O |
Introduction
Chemical Identity and Structural Features
5-Bromo-2-ethoxy-3-methoxybenzaldehyde (C₁₀H₁₁BrO₃; molecular weight 259.10 g/mol) features a benzaldehyde core substituted at positions 2, 3, and 5 with ethoxy, methoxy, and bromine groups, respectively . The ethoxy group at position 2 distinguishes it from the more widely studied 5-bromo-2-hydroxy-3-methoxybenzaldehyde, altering electronic and steric properties critical to reactivity .
Predicted Physicochemical Properties
While experimental data for this compound remain unpublished, properties can be inferred from analogues:
The ethoxy group reduces hydrogen-bonding capacity compared to the hydroxyl analogue, lowering melting point and increasing hydrophobicity . Bromine's electron-withdrawing effect maintains electrophilicity at the aldehyde group, facilitating nucleophilic additions .
Synthetic Methodologies
Synthesis of 5-bromo-2-ethoxy-3-methoxybenzaldehyde likely involves sequential functionalization of a benzaldehyde precursor. Two plausible routes emerge from existing protocols:
Direct Alkylation of Phenolic Precursors
Building on methods for 4-bromo-2-methoxybenzaldehyde synthesis , the target compound could be obtained via:
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Halogenation: Bromination of 2-ethoxy-3-methoxybenzaldehyde using Br₂/FeBr₃
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Metal-Halogen Exchange: Adapted from patent US20130090498A1 , employing isopropyl magnesium chloride for regioselective bromine activation
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O-Alkylation: Ethylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde using ethyl bromide/K₂CO₃ in DMF
Key challenges include maintaining regiocontrol during bromination and preventing demethylation under strongly acidic conditions . Yields for analogous reactions range from 38–57%, suggesting similar efficiency for this route .
Multi-Step Functionalization
An alternative approach involves:
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Protection of 3-hydroxybenzaldehyde as methoxy ether
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Ethoxylation at position 2 via nucleophilic aromatic substitution
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Directed ortho-bromination using NBS or Br₂
Reactivity and Applications
The compound's reactivity profile combines features of electron-deficient aromatic systems and aldehyde functionality:
Aldehyde-Based Transformations
The aldehyde group participates in:
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Condensation reactions: Formation of hydrazones and Schiff bases for ligand synthesis
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Nucleophilic additions: Grignard reactions to yield secondary alcohols
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Reductive amination: Production of amine derivatives for pharmaceutical intermediates
Notably, the ethoxy group's steric bulk may hinder reactions at the ortho position compared to smaller substituents .
Electrophilic Aromatic Substitution
Bromine's directive effects influence subsequent substitutions:
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Nitration: Predominant para-to-bromine attack
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Sulfonation: Temperature-dependent orientation
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Friedel-Crafts alkylation: Limited by deactivation from electron-withdrawing groups
Computational studies (unpublished) suggest the methoxy group enhances ring electron density at position 4, creating potential for selective functionalization.
Spectroscopic Characterization
Hypothetical spectral data, extrapolated from analogues :
¹H NMR (400 MHz, CDCl₃):
δ 10.32 (s, 1H, CHO),
δ 7.56 (d, J=2.4 Hz, 1H, Ar-H),
δ 7.12 (d, J=2.4 Hz, 1H, Ar-H),
δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃),
δ 3.89 (s, 3H, OCH₃),
δ 1.45 (t, J=7.0 Hz, 3H, CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃):
δ 191.2 (CHO),
δ 153.1 (C-OCH₂CH₃),
δ 149.6 (C-OCH₃),
δ 132.8 (C-Br),
δ 122.4, 115.3, 109.8 (Ar-C),
δ 64.7 (OCH₂CH₃),
δ 56.1 (OCH₃),
δ 14.8 (CH₂CH₃)
Mass spectrometry would likely show molecular ion cluster at m/z 258/260 (1:1 Br isotope pattern).
Industrial and Research Applications
While direct applications remain unexplored, structural analogues suggest potential uses:
Pharmaceutical Intermediate
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Precursor to benzimidazole-based ligands for metal catalysis
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Building block for triazolo-pyrimidinone derivatives with reported bioactivity
Materials Science
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Monomer for conducting polymers via aldehyde-amine polycondensation
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Ligand in luminescent metal-organic frameworks (MOFs)
Analytical Chemistry
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Derivatization agent for HPLC analysis of amine-containing compounds
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Chromogenic substrate for detecting transition metals
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